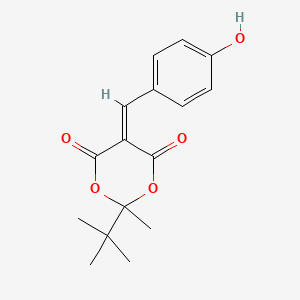![molecular formula C14H14ClN5 B5793867 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CPIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPIPP is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as a positive allosteric modulator of NMDA receptors, which are glutamate-gated ion channels involved in synaptic plasticity and learning and memory processes. This compound binds to a specific site on the receptor and enhances the activity of the receptor in response to glutamate stimulation. This results in increased calcium influx and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to enhance long-term potentiation (LTP), a cellular process involved in learning and memory. This compound has also been shown to increase the amplitude and duration of NMDA receptor-mediated synaptic currents. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through a mechanism that involves the activation of caspases and the inhibition of Akt signaling.
实验室实验的优点和局限性
One advantage of using 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its high potency and selectivity for NMDA receptors, which allows for precise modulation of receptor activity. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool in neuroscience research. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of results.
未来方向
There are several potential future directions for research on 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is the development of more selective and potent NMDA receptor modulators based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in neurological disorders and cancer. Furthermore, the use of this compound as a tool in drug discovery may lead to the identification of novel compounds with therapeutic potential.
合成方法
1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using several methods, including the reaction of 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid with isopropylamine and subsequent reaction with 2,4,6-trichloro-1,3,5-triazine. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-isopropylamino-5-methylpyrimidine-4-carboxylic acid and subsequent reaction with 2,4,6-trichloro-1,3,5-triazine. Both methods have been successfully used to synthesize this compound with high yields and purity.
科学研究应用
1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, this compound has been used as a tool in drug discovery to identify novel compounds that target specific receptors or enzymes.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-9(2)19-13-12-7-18-20(14(12)17-8-16-13)11-5-3-10(15)4-6-11/h3-9H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPPKXJBSHHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)

![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)



![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![3-chloro-4-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5793876.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate](/img/structure/B5793880.png)

